3-(4-Propoxyphenyl)acrylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-(4-Propoxyphenyl)acrylic acid are currently unknown . This compound is a relatively new substance and research into its specific targets is still ongoing.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant These properties suggest that the compound has good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)acrylic acid typically involves a multi-step reaction starting from 4-Hydroxybenzaldehyde. One common method includes the following steps :
Step 1: 4-Hydroxybenzaldehyde is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-Propoxybenzaldehyde.
Step 2: The 4-Propoxybenzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine or pyridine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-Propoxybenzoic acid.
Reduction: Formation of 3-(4-Propoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Propoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycinnamic acid: Similar structure with a methoxy group instead of a propoxy group.
4-Ethoxycinnamic acid: Similar structure with an ethoxy group instead of a propoxy group.
4-Butoxycinnamic acid: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-(4-Propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which can influence its reactivity and physical properties compared to its analogs. The propoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior.
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-81-4 | |
Record name | 4-Propoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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